Superior PTP1B Inhibition Potency Relative to the Methoxy Analog (PTP Inhibitor II)
2-Bromo-4'-hydroxyacetophenone demonstrates approximately 3-fold higher affinity for the SHP-1 phosphatase catalytic domain compared to its direct structural analog, 2-bromo-4'-methoxyacetophenone (PTP Inhibitor II) . This difference is attributed to the hydrogen-bonding capacity of the free phenolic hydroxyl group, which is absent in the methoxy derivative.
| Evidence Dimension | Binding Affinity (Ki) for SHP-1(ΔSH2) Catalytic Domain |
|---|---|
| Target Compound Data | Ki = 43 μM |
| Comparator Or Baseline | 2-Bromo-4'-methoxyacetophenone (PTP Inhibitor II): Ki = 128 μM |
| Quantified Difference | Approximately 3-fold lower Ki (higher affinity) |
| Conditions | Cell-free assay using recombinant SHP-1 catalytic domain |
Why This Matters
This quantifiable 3-fold difference in potency directly impacts the effective working concentration in cellular assays and validates the critical role of the 4'-hydroxyl group, making the compound the preferred choice for studies requiring a more potent, neutral phosphotyrosine mimetic.
